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1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane
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Overview
Description
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a pentan-2-yl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane and an alkene.
Substitution Reactions: The chloromethyl group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus trichloride.
Alkylation: The pentan-2-yl group can be added through an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane: Similar structure but with a bromomethyl group.
1-(Chloromethyl)-1-(butan-2-yl)cyclopropane: Similar structure but with a butan-2-yl group.
Uniqueness
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties compared to its analogs.
Biological Activity
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane is a compound with notable structural features that suggest potential biological activities. Its unique cyclopropane moiety and chloromethyl group may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on available research, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C8H15Cl, with a molecular weight of 150.66 g/mol. The compound is characterized by the presence of a cyclopropane ring, which is known for its strain and potential reactivity in biological contexts.
Property | Value |
---|---|
Molecular Formula | C8H15Cl |
Molecular Weight | 150.66 g/mol |
IUPAC Name | This compound |
CAS Number | [Not specified] |
Synthesis Methods
The synthesis of this compound typically involves the chloromethylation of a corresponding cyclopropane derivative. Standard methods include the use of chloromethyl methyl ether in the presence of Lewis acids or other catalysts to facilitate the reaction under controlled conditions.
The biological activity of this compound is largely attributed to its ability to alkylate nucleophilic sites in biomolecules, particularly DNA. This property is similar to that observed in other cyclopropane-containing compounds, which often exhibit cytotoxic effects due to their capacity to form covalent bonds with nucleophiles.
Case Studies
- Cytotoxic Effects : A study examining structurally related compounds found that chloromethyl derivatives exhibited marked cytotoxic effects against human cancer cell lines, including HeLa and HepG2 cells. These findings imply that this compound may similarly impact cell viability due to its alkylating properties .
- Mechanistic Insights : Investigations into the mechanisms of action for related compounds revealed that the activation of apoptotic pathways was a common outcome following exposure to chloromethylated cyclopropanes. Such pathways involve caspase activation and mitochondrial dysfunction, leading to programmed cell death .
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentan-2-ylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
VTKHGCQNNCQKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CC1)CCl |
Origin of Product |
United States |
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